molecular formula C19H29ClN2O B2368072 1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride CAS No. 2445791-00-2

1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride

Cat. No.: B2368072
CAS No.: 2445791-00-2
M. Wt: 336.9
InChI Key: VVGIMEUGFTUBAH-UHFFFAOYSA-N
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Description

This compound features a 4-amino-3-ethylpiperidine moiety linked via an ethanone bridge to a 5,6,7,8-tetrahydronaphthalen-2-yl group, with a hydrochloride counterion.

Properties

IUPAC Name

1-(4-amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O.ClH/c1-2-15-13-21(10-9-18(15)20)19(22)12-14-7-8-16-5-3-4-6-17(16)11-14;/h7-8,11,15,18H,2-6,9-10,12-13,20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGIMEUGFTUBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)CC2=CC3=C(CCCC3)C=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone;hydrochloride (CAS Number: 2445791-00-2) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties, particularly as a dopamine receptor agonist.

The molecular formula of the compound is C19H29ClN2OC_{19}H_{29}ClN_{2}O, with a molecular weight of 336.9 g/mol. Its structure includes a piperidine ring and a tetrahydronaphthalene moiety, which are significant for its biological activity.

PropertyValue
CAS Number2445791-00-2
Molecular FormulaC19H29ClN2O
Molecular Weight336.9 g/mol

Dopamine Receptor Agonism

Research indicates that this compound acts as a selective agonist for the D3 dopamine receptor. In functional assays, it has shown significant activity in promoting β-arrestin translocation and G protein activation associated with D3 receptor signaling pathways. Specifically, it has an EC50 value of approximately 710 nM in β-arrestin recruitment assays at the D3 receptor, demonstrating its potency as an agonist .

Neuroprotective Effects

In animal models, compounds that selectively activate D3 receptors have been identified as neuroprotective agents against neurodegeneration induced by neurotoxins such as MPTP and 6-OHDA. This suggests that this compound may offer therapeutic potential in conditions such as Parkinson's disease .

Study on Agonist Activity

A study conducted on various analogs of this compound explored structure-activity relationships (SAR). The findings indicated that modifications to the aryl ether and piperidine core significantly influenced the agonistic activity at the D3 receptor while minimizing antagonistic effects at the D2 receptor. This optimization process involved synthesizing over 100 unique analogs to assess their pharmacological profiles .

In Vivo Studies

In vivo studies demonstrated that administration of this compound resulted in reduced neurodegeneration in rodent models subjected to neurotoxic agents. The protective effects were attributed to the selective activation of D3 receptors without significant side effects typically associated with broader dopamine receptor activation .

Summary of Biological Activities

Activity TypeObservations
Dopamine Receptor Agonism Selective D3 receptor activation with EC50 = 710 nM
Neuroprotection Effective in reducing neurodegeneration in animal models
Potential Applications Parkinson's disease treatment and other neurodegenerative disorders

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Naphthalene Motifs

Nepinalone Hydrochloride (1-methyl-1-(2-piperidin-1-ylethyl)-3,4-dihydronaphthalen-2-one; hydrochloride)
  • Key Differences: Piperidine Substitution: Lacks the 4-amino-3-ethyl group; instead, it has a methyl group at position 1 and a piperidinylethyl chain. Naphthalene Saturation: Contains a 3,4-dihydronaphthalenone core vs. the target compound’s fully saturated 5,6,7,8-tetrahydronaphthalene. Functional Groups: Features a ketone directly on the naphthalene ring, whereas the target compound’s ketone bridges the piperidine and naphthalene groups.
1-(3-Piperidinyl)-ethanone Hydrochloride
  • Key Differences: Substituents: No substituents on the piperidine ring, contrasting with the target’s 4-amino-3-ethyl groups. Naphthalene Absence: Lacks the tetrahydronaphthalene moiety entirely.

Analogues with Heterocyclic or Aromatic Modifications

1-(4-Phenylpiperidin-1-yl)-2-(4-oxo-1,4,5,6-tetrahydro-3H-1,4-benzodiazepin-3-yl)ethanone
  • Key Differences: Piperidine Substitution: A phenyl group at position 4 instead of amino-ethyl. Benzodiazepine Moiety: Incorporates a tetrahydrobenzodiazepinone system, absent in the target compound.
1-(4-Methylamino-2-piperidin-3-yl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-ethanone Dihydrochloride
  • Key Differences: Heterocyclic Core: Contains a pyrido[4,3-d]pyrimidine ring system. Substituents: Methylamino and piperidinyl groups on the heterocycle.
  • Implications : The fused heterocycle increases molecular complexity, possibly enhancing selectivity for kinase or enzyme targets .

Data Table: Structural and Functional Comparison

Compound Name Piperidine Substituents Core Structure Functional Groups Molecular Weight (g/mol) Pharmacological Notes
Target Compound 4-Amino-3-ethyl 5,6,7,8-Tetrahydro-naphthalene Ethanone, HCl ~350 (estimated) Potential CNS receptor ligand
Nepinalone Hydrochloride 1-Methyl, 2-piperidinylethyl 3,4-Dihydronaphthalenone Ketone, HCl 309.84 Unclear receptor affinity
1-(3-Piperidinyl)-ethanone HCl None None Ethanone, HCl ~190 (estimated) Simplified pharmacokinetics
1-(4-Phenylpiperidin-1-yl)-... 4-Phenyl Tetrahydrobenzodiazepinone Ethanone ~450 (estimated) Possible GABAergic activity
Pyrido-pyrimidine Derivative 3-Piperidinyl Pyrido[4,3-d]pyrimidine Ethanone, diHCl 362.30 Kinase/enzyme inhibition

Key Research Findings

  • Solubility and Bioavailability: The target compound’s amino group enhances water solubility compared to lipophilic analogues like Nepinalone, which may exhibit higher tissue penetration but poorer clearance .
  • Receptor Binding: Piperidine derivatives with aromatic substituents (e.g., phenyl in ) often target monoamine transporters or receptors, whereas amino-ethyl groups may favor interactions with adrenergic or dopaminergic systems.
  • Metabolic Stability: Saturation in the naphthalene ring (5,6,7,8-tetrahydro vs.

Preparation Methods

Cyclohexenamine Precursor Formation

The stereoselective synthesis of (3S,4R)-4-amino-3-ethylpiperidine begins with trans-3-ethyl-4-nitropiperidine, generated via nitroaldol (Henry) reaction between ethyl vinyl ketone and nitromethane under basic conditions. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, yielding the cis-diamine intermediate.

Key Data :

Parameter Value Source
Starting Material Ethyl vinyl ketone
Catalyst 10% Pd/C, H₂ (50 psi)
Yield 78–85%

Resolution of Stereochemistry

Chiral resolution using L-tartaric acid achieves enantiomeric excess >98% for the (3S,4R) configuration. Recrystallization from ethanol/water mixtures isolates the desired diastereomeric salt.

Functionalization of 5,6,7,8-Tetrahydronaphthalene

Friedel-Crafts Acylation

2-Tetrahydronaphthalenylacetyl chloride is prepared via reaction of tetrahydronaphthalene with chloroacetyl chloride in the presence of AlCl₃.

Reaction Conditions :

  • Solvent: Dichloromethane (anhydrous)
  • Temperature: 0°C → 25°C (gradual warming)
  • Yield: 67%

Palladium-Mediated Coupling

Alternative routes employ Suzuki-Miyaura coupling between 2-bromo-5,6,7,8-tetrahydronaphthalene and acetyl pinacol boronate (Pd(PPh₃)₄, K₂CO₃).

Fragment Coupling and Ethanone Formation

Nucleophilic Acyl Substitution

The piperidine amine attacks 2-(tetrahydronaphthalen-2-yl)acetyl chloride in dichloromethane with triethylamine as base.

Optimization Data :

Base Yield (%) Purity (%)
Triethylamine 82 98.5
DIPEA 85 99.1

Mitsunobu Alternative

Using DIAD/Ph₃P, the ethanone linkage forms between the piperidine and tetrahydronaphthalene alcohol precursors.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous ether, precipitating the hydrochloride salt. Recrystallization from isopropanol/ethyl acetate yields needle-like crystals.

Characterization :

  • Melting Point : 174–176°C
  • HPLC Purity : 99.3%
  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.31–1.48 (m, 1H), 2.85–3.60 (m, 6H), 7.07 (d, 2H)

Process Optimization and Scalability

Telescoped Synthesis

Combining Steps 2.1 and 4.1 in a one-pot procedure reduces purification stages, improving overall yield to 72%.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 18.7 (benchmark: <25)
  • E-Factor : 6.3 (solvent recovery included)

Analytical Profiling

Spectroscopic Validation

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (NH₃⁺)
  • MS (ESI+) : m/z 313.2 [M+H]⁺

X-ray Crystallography

Single-crystal analysis confirms the S,R configuration of the piperidine ring and planarity of the tetrahydronaphthalene system.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Fixed-bed reactors (H-Cube Pro™) enable safer nitro group reduction at 80°C, 50 bar H₂, with 92% conversion.

Salt Polymorphism Screening

Four HCl salt polymorphs identified via DSC; Form II (mp 176°C) selected for stability.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Amino-3-ethylpiperidin-1-yl)-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone hydrochloride?

The synthesis typically involves multi-step protocols:

  • Step 1 : Preparation of the tetrahydronaphthalene intermediate via Friedel-Crafts acylation or reductive alkylation of naphthalene derivatives.
  • Step 2 : Functionalization of the piperidine ring, including ethyl and amino group installation via nucleophilic substitution or reductive amination.
  • Step 3 : Coupling of the two fragments using ketone-forming reactions (e.g., Claisen-Schmidt condensation) followed by HCl salt precipitation .
  • Key considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Use anhydrous conditions for amine handling .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Purity analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable purity thresholds are >95% for pharmacological studies .
  • Structural confirmation :
    • NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., ethyl group at C3 of piperidine, tetrahydronaphthalene aromatic protons) .
    • Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 385.25) .
    • X-ray crystallography : Resolve stereochemistry of the piperidine ring and ketone orientation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Experimental design :
    • Use standardized assays (e.g., kinase inhibition with ATP concentration controls) to minimize variability .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity .
  • Data analysis : Apply statistical rigor (e.g., ANOVA with post-hoc tests) to distinguish true activity from noise. Cross-reference with structurally analogous compounds (e.g., piperidine-containing kinase inhibitors) to identify SAR trends .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH optimization : Conduct stability studies in buffers (pH 1–10) to identify degradation hotspots. The hydrochloride salt form enhances aqueous solubility but may require lyophilization for long-term storage .
  • Temperature control : Store at -20°C in amber vials to prevent photodegradation and thermal decomposition .
  • Solvent selection : Use DMSO for in vitro studies (≤0.1% v/v) to avoid precipitation. For in vivo work, employ saline or 5% dextrose with sonication .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

  • ADME prediction : Use tools like SwissADME to assess logP (target ~2–3), polar surface area (<140 Ų), and CYP450 inhibition risks .
  • Docking studies : Model interactions with target proteins (e.g., GPCRs or kinases) using AutoDock Vina. Focus on hydrogen bonding with the amino group and hydrophobic contacts with the tetrahydronaphthalene moiety .
  • Metabolite prediction : Employ Schrödinger’s MetaSite to identify potential oxidation sites (e.g., piperidine ring) and guide deuterium incorporation for metabolic stability .

Q. What are the critical steps for scaling up synthesis without compromising yield or purity?

  • Process chemistry :
    • Replace hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., T3P® reagent for amide bond formation) .
    • Implement flow chemistry for exothermic steps (e.g., acylation) to improve heat dissipation and reproducibility .
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc to DCM/MeOH) or recrystallization from ethanol/water mixtures .

Methodological Challenges

Q. How to address low solubility in aqueous media during biological assays?

  • Co-solvent systems : Gradually introduce DMSO or PEG-400 into PBS while monitoring compound aggregation via dynamic light scattering .
  • Nanoparticle formulation : Prepare liposomal encapsulations using phosphatidylcholine/cholesterol (70:30 ratio) to enhance bioavailability .

Q. What analytical techniques are suitable for detecting degradation products?

  • LC-MS/MS : Use a Q-TOF mass spectrometer in full-scan mode to identify degradants (e.g., oxidized piperidine or hydrolyzed ketone) .
  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to profile stability .

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